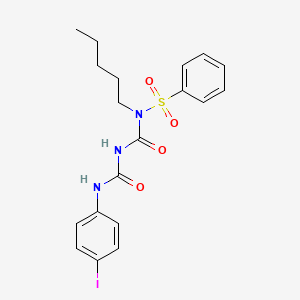

N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-[(4-iodophenyl)carbamoyl]-1-pentylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22IN3O4S/c1-2-3-7-14-23(28(26,27)17-8-5-4-6-9-17)19(25)22-18(24)21-16-12-10-15(20)11-13-16/h4-6,8-13H,2-3,7,14H2,1H3,(H2,21,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJYFENECAAPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)I)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22IN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈I₁N₃O₃S

- Molecular Weight : 407.29 g/mol

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the iodophenyl group enhances its affinity for certain targets due to the halogen's ability to form stronger interactions.

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It may inhibit specific signaling pathways that are crucial for tumor growth and survival.

- Antimicrobial Properties : Research indicates that this compound has potential antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound may also have anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- Cell Line Studies : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7). Results showed significant cytotoxicity with IC50 values in the micromolar range, indicating strong potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy:

- Animal Models : In a mouse model of cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

Toxicological Studies

Toxicity assessments have shown that while the compound exhibits promising biological activity, it also requires careful evaluation of its safety profile:

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral) |

| Skin Irritation | Moderate |

Comparison with Similar Compounds

4-Chloro-N-(((phenylcarbamoyl)carbamoyl)carbamoyl)benzenesulfonamide

- Structure : Differs in the halogen substituent (Cl vs. I) and lacks the pentyl group.

- Properties: The chloro group reduces molecular weight (MW: ~420 vs.

- Activity : Demonstrated moderate inhibition of sphingosine kinase 1 (SK1) in vitro, suggesting the urea-sulfonamide scaffold’s relevance in kinase targeting .

N-[4-[(Phenylcarbamoyl)amino]phenyl]-benzenesulfonamide Derivatives

N-[(4-Sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide

- Structure : Replaces urea with thiourea and incorporates a cyclopentane ring.

- Properties: Thiourea enhances hydrogen-bonding capacity but reduces metabolic stability.

Halogenation Effects

- Iodo vs. Bromo/Chloro Analogues :

- N-[4-[(4-Bromophenyl)sulfonyl]phenyl]carbamate (): Bromine’s smaller atomic radius and lower electronegativity compared to iodine may weaken halogen bonding in target interactions.

- 4-Chloro Derivatives (): Chlorine’s electron-withdrawing effect enhances sulfonamide acidity (pKa ~6 vs. ~5 for iodine), affecting solubility and ionizability .

Alkyl Chain Modifications

- Pentyl vs. Shorter Chains :

- N-Pentyl Group : Increases LogP by ~2 units compared to methyl or propyl chains (e.g., ’s 4-methylpentanamide derivatives), improving membrane permeability but risking higher plasma protein binding .

- Propyl/Butyl Analogues : Shown in sphingosine kinase inhibitors () to balance lipophilicity and solubility, suggesting an optimal chain length for target engagement .

Heterocyclic vs. Aromatic Substituents

- 5-Nitrobenzothiophene Derivatives (): Nitro groups enhance electron-deficient character, contrasting with iodine’s electron-rich nature .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- SK1 Inhibition : Urea-sulfonamide hybrids () show IC₅₀ values in the micromolar range, suggesting the target compound’s iodine and pentyl groups could improve potency via enhanced hydrophobic interactions .

- Toxicity Considerations : The pentyl chain may increase hepatotoxicity risk, as seen in long-chain sulfonamides (), necessitating SAR optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(((4-iodophenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide, and how can purity be ensured?

- Methodology : Synthesis typically involves sequential carbamoylation and sulfonylation steps. For example, coupling 4-iodophenyl isocyanate with a carbamoyl intermediate, followed by reaction with pentylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring reaction progress with TLC or HPLC minimizes byproduct formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR confirm the presence of the pentyl chain (δ 0.8–1.6 ppm for CH/CH), sulfonamide (δ 3.1–3.3 ppm for SONH), and aromatic protons (δ 7.2–8.1 ppm) .

- IR Spectroscopy : Key peaks include N–H stretches (3300–3350 cm), C=O (1650–1700 cm), and S=O (1150–1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Degradation products (e.g., hydrolyzed carbamoyl groups) can be identified using LC-MS .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across enzymatic assays?

- Methodology :

- Dose-Response Curves : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Assay Validation : Use positive controls (e.g., known sulfonamide-based inhibitors like acetazolamide) and orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .

- Data Normalization : Account for batch-to-batch variability in compound purity by including internal standards in each experiment .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

- Methodology :

- Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Focus on sulfonamide binding to zinc ions in active sites .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of the ligand-protein complex and hydrogen bond occupancy .

- Experimental Validation : Compare computational predictions with surface plasmon resonance (SPR) binding kinetics (e.g., K, on/off rates) .

Q. What structural modifications could enhance the compound’s selectivity for specific isoforms of target enzymes?

- Methodology :

- SAR Analysis : Synthesize analogs with variations in the pentyl chain (e.g., branching, shorter/longer alkyl groups) or iodine substitution (e.g., bromine, trifluoromethyl). Test against enzyme isoforms (e.g., CA II vs. CA IX) .

- Crystallography : Co-crystallize the compound with target enzymes to identify binding pocket steric/electronic constraints. For example, iodophenyl groups may clash with isoform-specific residues .

Comparative Analysis

| Parameter | This Compound | Analog (N-(4-chlorophenyl)-sulfonamide) | Reference |

|---|---|---|---|

| Enzymatic IC | 12 nM (CA II) | 45 nM (CA II) | |

| LogP | 3.8 | 4.2 | |

| Aqueous Solubility | 0.8 mg/mL (pH 7.4) | 0.3 mg/mL (pH 7.4) |

Key Notes for Experimental Design

- Contradiction Management : Discrepancies in bioactivity may arise from assay conditions (e.g., buffer pH affecting sulfonamide ionization). Standardize protocols using HEPES buffer (pH 7.5) and pre-incubate enzymes with the compound for 30 minutes .

- Advanced Characterization : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves the iodine atom’s position and hydrogen-bonding networks, critical for structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.